molecular formula C6H6N2O3 B115897 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) CAS No. 153336-75-5

3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI)

Cat. No.: B115897
CAS No.: 153336-75-5
M. Wt: 154.12 g/mol
InChI Key: GTGJCZVKCORHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dihydroxypyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of a pyridine ring substituted with hydroxyl groups at the N and 2 positions and a carboxamide group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) typically involves the amidation of pyridine-3-carboxylic acid. One common method is the catalytic amidation using reagents such as N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) to activate the carboxylic acid, followed by reaction with an amine source . Another approach involves the hydroboration of pyridine derivatives under basic and catalyst-free conditions, which can be followed by amidation .

Industrial Production Methods: Industrial production of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N,2-Dihydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products Formed:

    Oxidation: Formation of pyridine-3,5-dicarboxylic acid.

    Reduction: Formation of N,2-dihydroxytetrahydropyridine-3-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N,2-Dihydroxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites of enzymes.

    Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and carboxamide groups allow it to bind to enzyme active sites, potentially inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

    Pyridine-3-carboxamide: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.

    2-Hydroxypyridine-3-carboxamide: Similar structure but with only one hydroxyl group, leading to different binding properties and reactivity.

    N-Hydroxy-2-pyridinecarboxamide: Contains a hydroxyl group at the N position, affecting its hydrogen bonding and coordination abilities

Uniqueness: N,2-Dihydroxypyridine-3-carboxamide is unique due to the presence of both hydroxyl groups and a carboxamide group, which provide multiple sites for interaction with biological molecules and metal ions. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-hydroxy-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-4(6(10)8-11)2-1-3-7-5/h1-3,11H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJCZVKCORHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.